molecular formula C9H5ClFN B1349367 4-Chloro-8-fluoroquinoline CAS No. 63010-72-0

4-Chloro-8-fluoroquinoline

Cat. No.: B1349367
CAS No.: 63010-72-0
M. Wt: 181.59 g/mol
InChI Key: NUIMKHDPMIPYFI-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5ClFN. It belongs to the quinoline family, which is characterized by a fused benzene and pyridine ring system. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with fluorinated benzoyl derivatives under cyclization conditions. This process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-8-fluoroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antibacterial, antiviral, and antineoplastic properties.

    Industry: Utilized in the production of dyes, agrochemicals, and liquid crystals

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoroquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity .

Comparison with Similar Compounds

  • 4-Chloro-7-fluoroquinoline
  • 4-Chloro-6-fluoroquinoline
  • 4-Chloro-5,8-difluoroquinoline
  • 3,4-Dichloro-8-fluoroquinoline

Comparison: 4-Chloro-8-fluoroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity in nucleophilic substitution and cross-coupling reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

4-chloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIMKHDPMIPYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371461
Record name 4-chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63010-72-0
Record name 4-chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-8-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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